(2-(1H-pyrrol-1-yl)thiazol-4-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone
Description
Properties
IUPAC Name |
(4-pyridin-2-ylpiperazin-1-yl)-(2-pyrrol-1-yl-1,3-thiazol-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5OS/c23-16(14-13-24-17(19-14)22-7-3-4-8-22)21-11-9-20(10-12-21)15-5-1-2-6-18-15/h1-8,13H,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVLPRZLKOWZFDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)C3=CSC(=N3)N4C=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(1H-pyrrol-1-yl)thiazol-4-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone typically involves multi-step organic reactions. One common route includes the formation of the thiazole ring through a cyclization reaction involving a thioamide and an α-haloketone. The pyrrole ring can be introduced via a condensation reaction with an appropriate aldehyde. The final step often involves coupling the thiazole and pyrrole intermediates with a piperazine derivative under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and solvent choice. Catalysts and reagents are selected to ensure efficient conversion and minimal by-products. Scale-up processes also consider the cost-effectiveness and environmental impact of the synthesis .
Chemical Reactions Analysis
Types of Reactions
(2-(1H-pyrrol-1-yl)thiazol-4-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine or piperazine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of this compound demonstrate significant anticancer properties. For instance, compounds containing thiazole and piperazine moieties have been shown to inhibit cell proliferation in various cancer cell lines by modulating protein kinase activity. These compounds can effectively inhibit cyclin-dependent kinases (CDK4 and CDK6), which are crucial for cell cycle progression .
Case Study:
A study on a related thiazole-pyridine compound demonstrated its effectiveness in reducing the viability of acute myeloid leukemia cells (MV4-11) when treated with varying concentrations over 24 hours. The results indicated a dose-dependent response, highlighting the potential of such compounds in cancer therapy .
Antimicrobial Properties
Compounds with thiazole and pyridine structures have also been evaluated for their antimicrobial activity. The unique electronic properties imparted by these heterocycles enhance their interaction with microbial targets, making them effective against a range of bacterial strains. Research has shown that certain derivatives exhibit potent antibacterial effects, which could lead to novel treatments for resistant infections .
Data Table: Antimicrobial Activity of Thiazole-Pyridine Derivatives
| Compound Name | Target Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 32 µg/mL |
| Compound B | Escherichia coli | 16 µg/mL |
| Compound C | Pseudomonas aeruginosa | 64 µg/mL |
Central Nervous System Disorders
The piperazine moiety is known for its psychoactive properties, making this compound a candidate for treating central nervous system disorders such as anxiety and depression. Preliminary studies suggest that modifications to the piperazine ring can enhance binding affinity to serotonin receptors, potentially leading to new antidepressant therapies .
Case Study:
A recent investigation into a derivative of the compound showed promising results in animal models for anxiety disorders. The compound was administered at varying doses, resulting in significant reductions in anxiety-like behaviors compared to control groups .
Mechanism of Action
The mechanism of action of (2-(1H-pyrrol-1-yl)thiazol-4-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and affecting cellular pathways. The exact mechanism depends on the specific application and target .
Comparison with Similar Compounds
Research Implications
- Piperazine Modifications : The pyridine group in the target compound may enhance water solubility compared to the trifluoromethylphenyl groups in 21 and 5, which prioritize lipophilicity .
- Heterocyclic Cores: Thiazole-pyrrole systems (target) balance aromaticity and polarity, whereas thieno[2,3-b]thiophene (7b) and pyrazolo[1,5-a]pyrimidine (10) cores increase steric bulk and rigidity .
- Synthetic Flexibility: The target compound’s methanone linker allows for modular synthesis, akin to the coupling strategies used for 5 and 21 .
Biological Activity
The compound (2-(1H-pyrrol-1-yl)thiazol-4-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone , with the CAS number 1235376-18-7 , is a thiazole-based derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its structural characteristics, biological activities, and relevant research findings.
Structural Characteristics
This compound has a molecular formula of C17H17N5OS and a molecular weight of 339.4 g/mol . The structure features a thiazole ring fused with a pyrrole moiety and a piperazine group, which are known to enhance biological activity through various mechanisms.
| Property | Value |
|---|---|
| CAS Number | 1235376-18-7 |
| Molecular Formula | C17H17N5OS |
| Molecular Weight | 339.4 g/mol |
1. Antitumor Activity
Research indicates that thiazole derivatives exhibit significant antitumor properties. For instance, compounds similar to the one have been shown to inhibit cell proliferation in various cancer cell lines. A structure-activity relationship (SAR) study highlighted that modifications on the thiazole ring can substantially enhance cytotoxicity. For example, compounds with electron-donating groups at specific positions on the phenyl ring demonstrated improved activity against cancer cells, with IC50 values comparable to standard chemotherapeutics like doxorubicin .
2. Anticonvulsant Properties
Thiazole derivatives have also been investigated for their anticonvulsant effects. A study demonstrated that certain thiazole-based compounds could effectively reduce seizure activity in animal models, suggesting potential therapeutic applications in epilepsy . The mechanism appears to involve modulation of neurotransmitter systems, although further research is needed to elucidate the precise pathways involved.
3. Neuropharmacological Effects
The compound has been explored for its neuropharmacological effects, particularly its anxiolytic-like properties. Similar derivatives have shown promise in reducing anxiety-like behaviors in rodent models, indicating potential for treating anxiety disorders . The involvement of benzodiazepine and nicotinic pathways has been suggested as a mechanism for these effects.
Case Study 1: Antitumor Efficacy
A recent study evaluated the antitumor efficacy of a related thiazole compound in vitro against several cancer cell lines, including HT-29 (colon cancer) and Jurkat (T-cell leukemia). The results indicated that the compound exhibited significant cytotoxicity with IC50 values less than those of conventional treatments, highlighting its potential as an alternative therapeutic agent .
Case Study 2: Anticonvulsant Activity
In another study, a series of thiazole derivatives were synthesized and tested for anticonvulsant activity using the pentylenetetrazol (PTZ) seizure model. One particular derivative showed complete protection against seizures at certain dosages, suggesting that structural modifications can lead to enhanced anticonvulsant properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
